molecular formula C13H13NO B1252369 Bruceolline D

Bruceolline D

Cat. No. B1252369
M. Wt: 199.25 g/mol
InChI Key: TVRRJWCBPHZRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceolline D is a natural product found in Brucea mollis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Bruceolline D, along with bruceollines E and J, has been synthesized through a short, protecting group-free process, highlighting its chemical accessibility for research purposes (Lopchuk et al., 2013).
  • An efficient synthesis of bruceolline E, which is closely related to bruceolline D, has been achieved, demonstrating the feasibility of synthesizing these compounds for research and potential therapeutic applications (Jordan et al., 2011).

Anticancer Properties

  • Bruceolline D has been identified as having significant anti-cancer properties, particularly in the context of breast cancer. Its mechanism of action is thought to involve key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian et al., 2020).
  • Research has shown that bruceine D induces apoptosis in non-small-cell lung cancer cells via mitochondrial ROS-mediated death signaling, providing insights into its potential as a therapeutic agent in lung cancer treatment (Xie et al., 2019).
  • Bruceine D also exhibits inhibitory effects on cell proliferation and migration in gastric cancer, acting through the LINC01667/miR-138-5p/Cyclin E1 axis, thereby presenting another potential application in cancer therapy (Li et al., 2020).

Pharmacokinetics and Bioavailability

  • A study investigating the bioavailability of bruceine D in rat plasma using HPLC-MS/MS method has provided crucial data on its pharmacokinetics, which is essential for understanding its therapeutic potential and safety profile (Man & Choo, 2017).

Other Therapeutic Applications

  • Bruceine D has been shown to have antiphytoviral activity, notably against tobacco mosaic virus (TMV), suggesting its potential use as a natural viricide or a lead compound for new viricides (Shen et al., 2008).
  • In the context of ulcerative colitis, a self-nanoemulsifying drug delivery system of bruceine D has shown promise in enhancing oral bioavailability and efficacy, indicating its potential application in treating this condition (Dou et al., 2018).

properties

Product Name

Bruceolline D

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3,3-dimethyl-1,4-dihydrocyclopenta[b]indol-2-one

InChI

InChI=1S/C13H13NO/c1-13(2)11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,7H2,1-2H3

InChI Key

TVRRJWCBPHZRIR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC2=C1NC3=CC=CC=C23)C

synonyms

bruceolline D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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